molecular formula C11H13IO B14047281 1-(3-Ethyl-5-iodophenyl)propan-2-one

1-(3-Ethyl-5-iodophenyl)propan-2-one

Cat. No.: B14047281
M. Wt: 288.12 g/mol
InChI Key: RGIHEYODFFOORS-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-5-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor, followed by the introduction of the ethyl and propan-2-one groups. One common method involves the use of iodinating agents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-5-iodophenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1-(3-Ethyl-4-iodophenyl)propan-2-one
  • 1-(3-Ethyl-5-bromophenyl)propan-2-one
  • 1-(3-Ethyl-5-chlorophenyl)propan-2-one

Comparison: 1-(3-Ethyl-5-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions .

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(3-ethyl-5-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO/c1-3-9-5-10(4-8(2)13)7-11(12)6-9/h5-7H,3-4H2,1-2H3

InChI Key

RGIHEYODFFOORS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)CC(=O)C

Origin of Product

United States

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